Propargyl-PEG1-NH2

描述

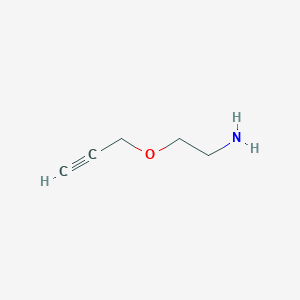

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-ynoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRRBQTCNHISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122116-12-5 | |

| Record name | 2-(2-Propynyloxy)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl-PEG1-NH2: A Technical Guide to its Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Propargyl-PEG1-NH2, a versatile bifunctional linker molecule. It is widely utilized in the fields of bioconjugation, drug discovery, and proteomics, primarily as a component in Proteolysis Targeting Chimeras (PROTACs) and for "click chemistry" applications. This document details its physical characteristics, provides plausible experimental methodologies for their determination, and illustrates its role in key scientific workflows.

Core Physical and Chemical Properties

This compound, also known as 1-amino-2-(prop-2-yn-1-yloxy)ethane, is a small molecule featuring a terminal alkyne group (propargyl) and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for orthogonal conjugation strategies, making it a valuable tool in chemical biology.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 0.945 g/cm³[1] |

| Purity | ≥95% to ≥97% (as determined by HPLC) |

| Solubility | Soluble in DMSO (100 mg/mL), requires sonication[1] |

| Storage Conditions | Store at 4°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[1][2] |

| CAS Number | 122116-12-5[1] |

| SMILES | C#CCOCCN[1] |

Experimental Protocols

While specific manufacturer protocols for determining the physical properties of this compound are proprietary, the following sections describe general and widely accepted methodologies for assessing the purity and solubility of similar small molecules.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To separate and quantify this compound from any impurities.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.

-

-

Data Analysis:

-

The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Solubility Determination in Dimethyl Sulfoxide (DMSO)

A common method to determine the kinetic solubility of a compound in DMSO involves preparing a concentrated stock solution and observing for precipitation.

Objective: To determine the maximum soluble concentration of this compound in DMSO at room temperature.

Materials:

-

This compound sample

-

Anhydrous DMSO

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated pipette

Procedure:

-

Stock Solution Preparation:

-

In a clear vial, add a pre-weighed amount of this compound.

-

Add a specific volume of DMSO to achieve a high target concentration (e.g., 100 mg/mL).

-

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]

-

-

Observation:

-

Visually inspect the solution for any undissolved particles or turbidity against a dark background.

-

If the solution is clear, the compound is soluble at that concentration. If particulates are present, the concentration exceeds its solubility limit.

-

-

Serial Dilution (if necessary):

-

If the initial concentration is not fully soluble, a new sample can be prepared at a lower concentration, or a serial dilution can be performed from a clear, concentrated stock to determine the point of precipitation.

-

Applications and Workflows

This compound is a key building block in two major areas of biomedical research: PROTAC development and click chemistry.

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Utility in Click Chemistry Reactions

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage to molecules containing an azide (B81097) group.

References

An In-depth Technical Guide to Propargyl-PEG1-NH2: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-NH2 is a versatile, heterobifunctional crosslinker that serves as a fundamental building block in modern bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne (propargyl group) and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, molecular properties, and its application in creating sophisticated biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Molecular Formula | C₅H₉NO | [2] |

| CAS Number | 122116-12-5 | [2] |

| Appearance | Liquid | [1] |

| Purity | ≥95% - ≥97% (typical) | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

Chemical Structure and Reactivity

The structure of this compound is defined by its two terminal functional groups, which allow for orthogonal, sequential conjugation reactions.

Caption: Chemical structure and functional groups of this compound.

The primary amine is nucleophilic and readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. The terminal alkyne is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, which forms a stable triazole linkage with an azide-modified molecule.

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. Below are detailed methodologies for these key reactions.

Step 1: Amine-Reactive Conjugation (e.g., to a Protein via NHS Ester)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester, such as a pre-activated protein or small molecule.

-

Reagent Preparation:

-

Dissolve the NHS ester-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the solution of the NHS ester-activated molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of biomolecules like proteins.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove unreacted this compound and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis. The resulting product is an alkyne-functionalized molecule ready for the next step.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the newly introduced alkyne group and an azide-functionalized molecule.

-

Reagent Preparation:

-

Catalyst Stock: Prepare a 10 mM stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO/water). The ligand protects biomolecules from oxidative damage and accelerates the reaction.

-

Reducing Agent Stock: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

-

Dissolve the alkyne-modified molecule from Step 1 in a degassed, amine-free buffer (e.g., PBS or triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0).

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

-

-

Click Reaction:

-

In a reaction vial, combine the alkyne-modified molecule and a slight molar excess (1.2-2 equivalents) of the azide-containing molecule.

-

Add the copper/ligand solution to a final concentration of approximately 0.25 mM copper.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and vortex thoroughly.

-

Incubate at room temperature for 1-4 hours. The reaction is often quantitative and rapid.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

-

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.

A common strategy involves synthesizing a PROTAC that targets an oncogenic protein, such as Bromodomain-containing protein 4 (BRD4), for degradation by the Cereblon (CRBN) E3 ligase.

Caption: PROTAC-mediated degradation of BRD4 protein and its downstream effects.

In this pathway, the PROTAC simultaneously binds to BRD4 and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for destruction by the proteasome. The degradation of BRD4, a key transcriptional regulator, leads to the suppression of oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells. The this compound linker is critical for connecting the two ligands and optimizing the formation of this productive ternary complex.

References

An In-depth Technical Guide to Bifunctional PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to connect two entities, such as a therapeutic drug and a targeting molecule.[1][2] Their intrinsic properties, including hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for enhancing the therapeutic profile of bioconjugates.[3][4] This guide provides a comprehensive technical overview of bifunctional PEG linkers, their classification, reaction chemistries, and applications, with a focus on their role in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs).[1][]

The strategic incorporation of a PEG spacer can significantly improve the solubility and stability of the resulting bioconjugate, minimize steric hindrance, and prolong its circulation half-life by increasing its hydrodynamic size, which in turn reduces renal clearance.[1][4][6] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, allowing for the covalent linkage of two different molecules.[1] The choice of these reactive groups is critical and is dictated by the available functional groups on the molecules to be conjugated.[1]

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of biopharmaceutical development.[4] The primary goal is to improve a drug's pharmacokinetic and pharmacodynamic properties.[4]

Key Benefits of Utilizing PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules in aqueous environments, reducing the potential for aggregation.[3][4][]

-

Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological systems.[2][4]

-

Prolonged Circulation Half-Life: The increased size of a PEGylated molecule leads to reduced kidney filtration, resulting in a longer circulation time.[4][7]

-

Reduced Immunogenicity: PEG can mask antigenic sites on a therapeutic protein, decreasing the likelihood of an immune response.[2][4]

-

Improved Pharmacokinetics: By extending the half-life and stability, PEG linkers can lead to more sustained plasma concentrations of a drug.[3][7]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers are primarily categorized into two main types based on the reactivity of their terminal functional groups: homobifunctional and heterobifunctional linkers.

Homobifunctional PEG Linkers

Homobifunctional PEGs possess two identical reactive groups at their termini.[8][9] These linkers are typically used for one-step crosslinking of two identical or different molecules that contain the same functional group.[8] However, this can sometimes lead to a mixture of products, including undesirable polymers, which may necessitate more rigorous purification steps.[10]

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers have two different reactive functional groups at each end of the PEG chain.[2][11] This dual reactivity allows for a more controlled, sequential, and specific conjugation of two distinct molecules, resulting in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.[10] These are the most commonly used type of PEG linkers in targeted drug delivery and the development of complex bioconjugates like ADCs.[2][12]

Common Chemistries of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their ends. The choice of chemistry is dependent on the target functional groups present on the biomolecules to be conjugated.[4]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 8. Homobifunctional PEG [jenkemusa.com]

- 9. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Click Chemistry with Propargyl Groups

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and simple to perform.[1][2] This reaction unites organic azides and terminal alkynes, such as those containing a propargyl group (HC≡C−CH₂−), to exclusively form 1,4-disubstituted 1,2,3-triazoles.[2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds efficiently at room temperature, even in aqueous conditions, and is remarkably regioselective.[1][3][4] This guide provides a detailed examination of the CuAAC mechanism, experimental protocols, and quantitative data relevant to researchers, scientists, and drug development professionals.

Core Mechanism of CuAAC

The CuAAC reaction's success lies in a significant rate acceleration, on the order of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1] The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[3][4] The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or by the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1][5][6]

The catalytic cycle is generally understood to proceed through the following key steps:

-

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the alkyne's triple bond, forming a π-complex. This coordination significantly increases the acidity of the terminal alkyne proton.[3][4] In the presence of a base (or through solvent-assisted deprotonation), the proton is removed to form a copper(I) acetylide intermediate.[4]

-

Coordination of the Azide (B81097): The organic azide then coordinates to the copper center of the acetylide intermediate.[3]

-

Cycloaddition and Ring Formation: Following azide coordination, a rearrangement occurs, leading to the formation of a six-membered copper-containing metallacycle.[1]

-

Ring Contraction and Product Formation: This metallacycle is unstable and rapidly contracts to a more stable triazolyl-copper derivative.[1]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.[1][4]

Recent density functional theory (DFT) studies and experimental evidence suggest that the catalytically active species may involve more than one copper atom, with dinuclear copper acetylides proposed to be more active than their monomeric counterparts.[5][7] One copper atom activates the alkyne while the second activates the azide, facilitating the cycloaddition.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction.

Caption: The catalytic cycle of the CuAAC reaction.

Quantitative Data Overview

The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligands, solvent, and temperature. The data below, compiled from various studies, highlights these effects.

| Catalyst System | Ligand | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| CuI (5 mol%) | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 h | 93 | [8] |

| CuSO₄/Na Ascorbate | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 h | 84 | [8] |

| CuI (1 mol%) | None | Choline Chloride/Glycerol | RT | 14 h | 97 | [8] |

| CuI (0.5 mol%) | NHC-based | Neat | RT | Mins | >99 | [7] |

| Cu₂O (0.5 mol%) | Carboxymethylpullulans | Water | RT | - | High | [8] |

| Cu/Fe bimetallic | None | Various | RT | - | High | [1] |

| [Cu(CH₃CN)₄]PF₆ | TBTA | DMF | RT | - | High | [9] |

Note: "RT" denotes room temperature. NHC is N-Heterocyclic Carbene. TBTA is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. This table is a representative summary; specific substrate combinations may lead to different results.

Experimental Protocols

A well-defined experimental procedure is crucial for achieving high yields and purity. Below are representative protocols for the CuAAC reaction.

Protocol 1: In Situ Catalyst Generation with CuSO₄/Sodium Ascorbate

This is the most common and convenient method, particularly for biological applications, as it avoids using potentially cytotoxic Cu(I) salts directly.[3][6]

Reagents & Materials:

-

Alkyne (e.g., a propargyl-functionalized molecule)

-

Azide

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

-

Preparation: In the reaction vessel, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in the chosen solvent system.

-

Catalyst Addition: To the solution, add CuSO₄·5H₂O from a freshly prepared stock solution (e.g., 100 mM in water) to a final concentration of 1-5 mol %.

-

Reduction & Initiation: Add sodium ascorbate from a freshly prepared stock solution (e.g., 1 M in water) to a final concentration of 5-10 mol %. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.[3]

-

Reaction: Seal the vessel and stir or agitate the mixture at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Workup: Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction with an organic solvent (e.g., ethyl acetate), washing with water, drying over sodium sulfate, and purification by column chromatography. For bioconjugates, purification might involve dialysis or size-exclusion chromatography.

Protocol 2: Using a Pre-formed Cu(I) Catalyst

This method is often used in organic synthesis when strict anaerobic conditions can be maintained.

Reagents & Materials:

-

Alkyne (e.g., propargyl amine)

-

Azide

-

Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)

-

Base (optional, e.g., DIPEA - N,N-Diisopropylethylamine)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF)

-

Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

Setup: Under an inert atmosphere, add the alkyne (1.0 equiv.) and azide (1.0-1.2 equiv.) to a flask containing the anhydrous solvent.

-

Catalyst Addition: Add the Cu(I) salt (1-5 mol %) to the reaction mixture. If a base is required, add DIPEA (1-5 mol %).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for performing and analyzing a CuAAC reaction.

Caption: A generalized workflow for a CuAAC experiment.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a robust and highly efficient ligation reaction, making it an indispensable tool in chemical synthesis, materials science, and bioconjugation.[3] Its reliability stems from a well-understood, copper-mediated stepwise mechanism that ensures high yields and perfect regioselectivity for the 1,4-triazole isomer. By understanding the core mechanism and optimizing experimental conditions, researchers can effectively leverage the power of click chemistry for a vast array of applications, from creating novel polymers and materials to developing sophisticated drug delivery systems and diagnostic tools.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Short PEG Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. Among the various linker types, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique combination of properties that are essential for developing potent and drug-like protein degraders.

This in-depth technical guide elucidates the multifaceted role of short PEG linkers in PROTAC development, providing a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental workflows.

The Core Principles of Short PEG Linkers in PROTACs

Short PEG linkers, typically comprising 2 to 6 ethylene (B1197577) glycol units, offer a compelling balance of hydrophilicity and flexibility.[1][2] This is particularly advantageous in addressing the common challenge of poor solubility associated with the often large and lipophilic PROTAC molecules.[2]

Enhancing Solubility and Physicochemical Properties

The ether oxygens within the PEG backbone can form hydrogen bonds with water, thereby improving the aqueous solubility of the PROTAC.[2] This enhancement in solubility is crucial for both in vitro handling and in vivo bioavailability. The introduction of a short PEG linker can significantly alter a PROTAC's physicochemical properties, such as its calculated logP (cLogP) and topological polar surface area (TPSA), which in turn influence its drug-like characteristics.

Modulating Cell Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of short PEG linkers can be beneficial.[1][2] Compared to more rigid alkyl chains, short PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, presenting a smaller, less polar molecule to the cell membrane, which can enhance permeability.[2] However, it's a delicate balance, as excessively long PEG chains can lead to decreased cellular uptake.[1]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in achieving the optimal geometry for this interaction.

-

Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3]

-

Too long: An excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the POI are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]

Systematic variation of short PEG linker length is a common and effective strategy to empirically determine the optimal length for a given POI and E3 ligase pair.[]

Data Presentation: The Impact of Short PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 2 | >5000 | <20 | Ramos | [5] |

| 3 | 40 | >95 | Ramos | [5] | ||

| 4 | 4 | >95 | Ramos | [5] | ||

| 5 | 1 | >95 | Ramos | [5] | ||

| Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | 0 (no PEG) | <0.5 µM | ~90 | H661 | [5] |

| 1 | >5 µM | <20 | H661 | [5] | ||

| 2 | >5 µM | <20 | H661 | [5] | ||

| 4 | <0.5 µM | ~90 | H661 | [5] | ||

| Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | 12-atom chain | ~1000 | ~50 | MCF7 | [6] |

| 16-atom chain | ~100 | >90 | MCF7 | [6] | ||

| TANK-binding kinase 1 (TBK1) | von Hippel-Lindau (VHL) | < 12 atoms | No degradation | - | - | [7] |

| 21 atoms | 3 | 96 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs with short PEG linkers.

Protocol 1: General Synthesis of a PROTAC with a Short PEG Linker

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional short PEG linker.

Materials:

-

POI ligand with a reactive functional group (e.g., amine, carboxylic acid).

-

E3 ligase ligand with an orthogonal reactive functional group (e.g., alkyne, azide).

-

Bifunctional short PEG linker (e.g., HOOC-PEGn-N3, n=2, 3, 4).

-

Coupling reagents (e.g., HATU, DIPEA).

-

Click chemistry reagents (e.g., Copper(II) sulfate (B86663), sodium ascorbate).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification equipment (e.g., HPLC).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the POI ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.[8]

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a mixture of t-BuOH and water.

-

Add copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.[5]

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution (in DMSO).

-

Cell culture medium and supplements.

-

PBS, RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[9]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[9]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.[10]

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified, biotinylated E3 ligase.

-

Purified target protein.

-

PROTAC of interest.

-

SPR running buffer.

-

Streptavidin.

Procedure:

-

E3 Ligase Immobilization:

-

Immobilize streptavidin on the sensor chip surface.

-

Inject the biotinylated E3 ligase over the streptavidin-coated surface to achieve a stable capture level.[11]

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[11]

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.[11]

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity.[7]

-

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

This protocol details the use of ITC to measure the thermodynamics of ternary complex formation and determine cooperativity.

Materials:

-

ITC instrument.

-

Purified target protein.

-

Purified E3 ligase complex.

-

PROTAC of interest.

-

Matched dialysis buffer.

Procedure:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

-

Degas all solutions before use.

-

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).

-

Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD2).[7]

-

-

Ternary Titration:

-

Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex.[7]

-

-

Data Analysis:

-

Fit the titration data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Calculate the cooperativity factor (α) using the formula: α = KD1 / KD (ternary).[7]

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and the role of short PEG linkers.

References

- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

Propargyl-PEG1-NH2: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling instructions, and experimental considerations for Propargyl-PEG1-NH2 (CAS No. 122116-12-5). This bifunctional linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Chemical and Physical Properties

This compound, also known as 2-(prop-2-yn-1-yloxy)ethanamine, is a small molecule featuring a terminal alkyne group and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] This structure allows for sequential or orthogonal conjugation to two different molecules.

| Property | Value | Source(s) |

| CAS Number | 122116-12-5 | [1][2] |

| Molecular Formula | C₅H₉NO | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| Appearance | Liquid | [2] |

| Purity | ≥95% to ≥98% | [1][4] |

| Solubility | Soluble in DMSO | [2] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term, protected from light) | [2][5] |

Safety Data Sheet

The following tables summarize the known safety information for this compound. It is imperative to handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable liquids | GHS02: Flame | Danger | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[3] |

| Skin corrosion/irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |

| Serious eye damage/eye irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |

Handling and Storage

| Aspect | Instruction | Source(s) |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling. | |

| Storage | Keep container tightly closed in a dark, well-ventilated place. Store under an inert atmosphere. Recommended storage at 2-8°C for short periods and -20°C for long-term storage.[2][5] | |

| In case of fire | Use dry chemical, CO₂, or alcohol-resistant foam. |

First Aid Measures

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Experimental Protocols and Applications

This compound is a key building block in the modular synthesis of complex molecules. Its bifunctional nature allows for a two-step conjugation strategy, making it a versatile tool for creating novel chemical entities.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be used to construct this linker.[2][6]

A general workflow for synthesizing a PROTAC using this compound is depicted below. This typically involves an initial amide bond formation using the amine functionality, followed by a CuAAC reaction with the alkyne group.

Experimental Protocol: General Procedure for PROTAC Synthesis

-

Amide Coupling:

-

Dissolve the target protein ligand (containing a carboxylic acid or activated ester, 1 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add the coupling reagents (e.g., HATU (1.2 equivalents) and DIPEA (2 equivalents), or EDC/NHS).

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the intermediate by flash chromatography or preparative HPLC.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the purified intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a stabilizing ligand such as TBTA or THPTA (0.1 equivalents) in the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270) (0.5 equivalents), to the reaction mixture to generate the active Cu(I) species.

-

Stir the reaction at room temperature for 1-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the final PROTAC can be purified by preparative HPLC.

-

Application in Click Chemistry for Bioconjugation

The terminal alkyne group of this compound makes it an ideal reagent for "click chemistry," a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[2][7] The amine group can first be reacted with a molecule of interest (e.g., a fluorescent dye, a peptide, or a small molecule drug) to introduce the propargyl moiety. This "alkyne-tagged" molecule can then be "clicked" onto a second molecule containing an azide group.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8][9]

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-containing molecule and the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

-

Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in water).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water), if the reaction is performed in an aqueous buffer.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 300 mM in water), immediately before use.

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen reaction solvent.

-

If using a ligand, add the THPTA solution to the reaction mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Work-up:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Once the reaction is complete, the product can be purified using standard methods such as column chromatography, preparative HPLC, or precipitation.

-

Conclusion

This compound is a versatile chemical linker with significant applications in modern drug discovery and chemical biology. Its proper and safe handling is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. By adhering to the safety guidelines and experimental protocols outlined in this technical guide, researchers can effectively and safely utilize this valuable reagent in their research endeavors.

References

- 1. Propargyl-PEG1-amine, CAS 122116-12-5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | PEG Linkers | Ambeed.com [ambeed.com]

- 5. Propargyl-PEG1-amine, 122116-12-5 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. axispharm.com [axispharm.com]

An In-Depth Technical Guide to Homobifunctional vs. Heterobifunctional Linkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and drug development, understanding the spatial arrangement and interaction networks of proteins is paramount. Chemical cross-linking has emerged as a powerful technique to covalently capture these interactions, providing invaluable insights into protein structure, function, and complex formation. Bifunctional linkers, possessing two reactive moieties, are the cornerstone of this methodology. This guide provides a comprehensive comparison of two major classes of bifunctional linkers: homobifunctional and heterobifunctional linkers, equipping researchers with the knowledge to select the optimal tool for their protein studies.

Core Concepts: A Tale of Two Linkers

Bifunctional cross-linkers are defined by the nature of their reactive ends. The fundamental distinction between homobifunctional and heterobifunctional linkers lies in the identity of these reactive groups.

Homobifunctional Linkers: These reagents possess two identical reactive groups, enabling them to connect similar functional groups on proteins, such as two primary amines or two sulfhydryl groups.[1][2] They are typically employed in one-step reactions to stabilize protein complexes or to study the proximity of specific residues within a protein or between interacting proteins.[3][4]

Heterobifunctional Linkers: In contrast, heterobifunctional linkers feature two different reactive groups.[1][2] This characteristic allows for a more controlled, two-step conjugation process. One reactive group can be selectively reacted with the first protein, followed by purification to remove excess linker, and then the second reactive group is used to conjugate the second protein.[5] This sequential approach minimizes the formation of unwanted homodimers and polymerization.[5]

Quantitative Comparison of Bifunctional Linkers

The selection of an appropriate cross-linker is a critical decision that depends on several factors, including the target functional groups, the desired distance between conjugated molecules, and the solubility requirements of the experimental system. The following tables provide a quantitative comparison of commonly used homobifunctional and heterobifunctional linkers.

Table 1: Homobifunctional Cross-linker Properties

| Cross-linker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? | Key Features |

| BS3 (Bis[sulfosuccinimidyl] suberate) | NHS ester (amine-reactive) | 11.4 | Yes | No | Water-soluble analog of DSS, ideal for cell surface cross-linking. |

| DSS (Disuccinimidyl suberate) | NHS ester (amine-reactive) | 11.4 | No | No | Membrane-permeable, widely used for intracellular cross-linking. |

| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (amine-reactive) | 12.0 | No | Yes (reducing agents) | Thiol-cleavable disulfide bond in the spacer arm.[3] |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | NHS ester (amine-reactive) | 12.0 | Yes | Yes (reducing agents) | Water-soluble and thiol-cleavable, suitable for cell surface applications. |

| BMOE (Bismaleimidoethane) | Maleimide (sulfhydryl-reactive) | 8.0 | No | No | Short spacer arm for cross-linking closely spaced sulfhydryl groups.[3] |

| BMH (Bismaleimidohexane) | Maleimide (sulfhydryl-reactive) | 16.1 | No | No | Longer, flexible spacer arm for sulfhydryl-to-sulfhydryl cross-linking. |

Table 2: Heterobifunctional Cross-linker Properties

| Cross-linker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? | Key Features |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine) & Maleimide (sulfhydryl) | 8.3 | No | No | Stable cyclohexane (B81311) bridge, commonly used in ADC development.[6] |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine) & Maleimide (sulfhydryl) | 8.3 | Yes | No | Water-soluble version of SMCC for cell surface and antibody labeling. |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester (amine) & Maleimide (sulfhydryl) | 7.3 | No | No | Aromatic spacer provides rigidity. |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (amine) & Pyridyldithiol (sulfhydryl) | 6.8 | No | Yes (reducing agents) | Forms a disulfide bond that can be cleaved. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl & amine) | 0 | Yes | No | "Zero-length" cross-linker that forms a direct amide bond.[7] |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for conceptualizing the complex processes involved in protein cross-linking studies. The following Graphviz diagrams illustrate a general experimental workflow and a relevant signaling pathway.

Caption: General workflow for a two-step protein-protein conjugation using a heterobifunctional cross-linker.

Caption: Simplified EGFR signaling pathway, a common target for protein interaction studies using cross-linkers.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful cross-linking experiments. The following sections provide methodologies for key experiments using representative homobifunctional and heterobifunctional linkers.

Protocol 1: Homobifunctional Cross-linking of a Protein Complex with BS3

This protocol describes the use of the water-soluble, amine-reactive homobifunctional cross-linker BS3 to stabilize a protein-protein interaction.

Materials:

-

Protein complex in a suitable buffer (e.g., PBS, pH 7.4)

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Anhydrous DMSO (if BS3 is not pre-dissolved)

Procedure:

-

Sample Preparation: Prepare the protein complex at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

-

BS3 Solution Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in anhydrous DMSO or water.

-

Cross-linking Reaction: Add the BS3 stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Heterobifunctional Conjugation of an Antibody to an Enzyme using SMCC

This protocol details the conjugation of an antibody to a sulfhydryl-containing enzyme using the heterobifunctional cross-linker SMCC.

Materials:

-

Antibody (containing primary amines)

-

Enzyme (containing free sulfhydryls)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

Step 1: Activation of the Antibody with SMCC

-

Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

-

SMCC Solution Preparation: Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

-

Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubation: Incubate for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation of the Activated Antibody to the Enzyme

-

Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

-

Conjugation Reaction: Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme in a 1:1 to 1:5 molar ratio (antibody:enzyme).

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: The final conjugate can be purified from unreacted components using size-exclusion chromatography.

Troubleshooting Common Cross-linking Issues

| Problem | Possible Cause | Suggested Solution |

| No or low cross-linking efficiency | Inactive cross-linker | Use fresh, unhydrolyzed cross-linker. |

| Interfering buffer components | Avoid buffers containing primary amines (e.g., Tris, glycine) with NHS esters. | |

| Insufficient cross-linker concentration | Optimize the molar excess of the cross-linker. | |

| Protein precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. |

| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C). | |

| Formation of high molecular weight aggregates | Excessive cross-linking | Reduce the cross-linker concentration or reaction time. |

| In homobifunctional reactions, uncontrolled polymerization | Consider using a heterobifunctional linker for a two-step reaction. | |

| Lack of free sulfhydryls on the second protein (heterobifunctional) | Incomplete reduction of disulfide bonds | Ensure complete reduction and removal of the reducing agent. |

Conclusion

The choice between homobifunctional and heterobifunctional linkers is a critical determinant of success in protein studies. Homobifunctional linkers offer a straightforward approach for capturing a snapshot of protein interactions in a single step. In contrast, heterobifunctional linkers provide a more controlled, sequential method that is invaluable for creating specific protein-protein conjugates, such as those used in antibody-drug conjugates and immunoassays. By carefully considering the quantitative parameters of available linkers and optimizing experimental protocols, researchers can effectively harness the power of chemical cross-linking to unravel the complexities of the proteome.

References

- 1. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]

- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Protein Labeling with Propargyl-PEG1-Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using an amine-reactive propargyl-PEG linker, specifically Propargyl-PEG1-NHS Ester. This method allows for the introduction of a bioorthogonal alkyne handle onto a protein of interest. The propargyl group can then be specifically and efficiently conjugated to a variety of reporter molecules (e.g., fluorophores, biotin, or drug molecules) containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3]

This two-step labeling strategy offers significant flexibility. The initial labeling with a small, inert propargyl-PEG linker is less likely to perturb protein function compared to direct labeling with a bulky dye.[3] The subsequent click chemistry reaction is highly specific and can be performed under biocompatible conditions.[2][3]

Principle of the Method

The protein labeling process involves two key stages:

-

Amine Labeling: The N-hydroxysuccinimidyl (NHS) ester of the Propargyl-PEG1 linker reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[4][5] This reaction is most efficient at a slightly basic pH (7.2-8.5).[6][7]

-

Click Chemistry Conjugation: The propargyl (alkyne) group introduced onto the protein serves as a handle for the covalent attachment of an azide-containing molecule of interest through a CuAAC reaction.[1][3]

Experimental Protocols

Part 1: Protein Labeling with Propargyl-PEG1-NHS Ester

This protocol describes the covalent attachment of the propargyl-PEG1 linker to the target protein.

Materials:

-

Protein of interest

-

Propargyl-PEG1-NHS Ester

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL.[8] Higher protein concentrations generally lead to higher labeling efficiency.[4]

-

If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange into the recommended amine-free buffer.[7]

-

-

Reagent Preparation:

-

Equilibrate the vial of Propargyl-PEG1-NHS Ester to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, prepare a stock solution of the Propargyl-PEG1-NHS Ester in anhydrous DMF or DMSO. For example, a 10 mM stock solution.[4][7] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]

-

-

Labeling Reaction:

-

Calculate the required volume of the Propargyl-PEG1-NHS Ester stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the labeling reagent to the protein is recommended.[7] The optimal ratio may need to be determined empirically for each protein.

-

Slowly add the calculated volume of the Propargyl-PEG1-NHS Ester stock solution to the protein solution while gently vortexing or stirring. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.[7]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add the quenching buffer (e.g., to a final concentration of 50 mM Tris-HCl) and incubate for an additional 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Propargyl-PEG1-NHS Ester and byproducts by size-exclusion chromatography (gel filtration) or dialysis.[9]

-

For SEC, equilibrate the column with the desired storage buffer for the protein.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

-

Monitor the protein elution using a spectrophotometer at 280 nm.

-

If using dialysis, perform against a large volume of the desired storage buffer with several buffer changes.

-

-

Storage:

-

Store the purified propargyl-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to aliquot the protein and store at -20°C or -80°C.[10]

-

Part 2: Click Chemistry Conjugation of an Azide-Reporter to the Propargyl-Labeled Protein

This protocol describes the attachment of an azide-containing reporter molecule to the propargyl-modified protein.

Materials:

-

Purified propargyl-labeled protein

-

Azide-containing reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA)

-

Copper ligand (e.g., TBTA)

-

Degassed buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-reporter in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of the reducing agent (e.g., 100 mM sodium ascorbate in water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the propargyl-labeled protein with the azide-reporter molecule. A 5- to 10-fold molar excess of the azide-reporter over the protein is a good starting point.

-

Add the copper ligand (e.g., TBTA) to a final concentration of 50-100 µM.

-

Add CuSO₄ to a final concentration of 50-100 µM.

-

Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) to a final concentration of 1-2 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

-

Purification of the Final Conjugate:

-

Remove the excess reagents (azide-reporter, copper, ligand, and reducing agent) using size-exclusion chromatography or dialysis as described in Part 1, Step 5.

-

-

Characterization and Storage:

-

Characterize the final labeled protein conjugate. The degree of labeling can be determined spectrophotometrically if the reporter is a dye.

-

Store the final conjugate under appropriate conditions for the protein.

-

Quantitative Data Summary

The efficiency of protein labeling with Propargyl-PEG1-NHS Ester and the subsequent click chemistry reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[4][8] |

| Molar Excess of NHS Ester | 10-20 fold | The optimal ratio depends on the protein and desired degree of labeling.[7] |

| Reaction pH (Amine Labeling) | 7.2 - 8.5 | A slightly basic pH is required for the reaction with primary amines.[6][8] |

| Reaction Time (Amine Labeling) | 1-2 hours | 1 hour at room temperature or 2 hours on ice.[7] |

| Molar Excess of Azide-Reporter | 5-10 fold | A molar excess ensures efficient conjugation to the propargyl groups. |

| Reaction Time (Click Chemistry) | 1-2 hours | The reaction is typically fast and efficient at room temperature. |

Visualizations

Experimental Workflow

Caption: Workflow for two-step protein labeling.

Signaling Pathway Example: Kinase Activity Probe

Propargyl-labeled proteins can be used to study various cellular processes. For instance, a kinase could be labeled and then conjugated to a fluorescent reporter to track its localization in response to a signaling event.

Caption: Example of a labeled kinase in a signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. biotium.com [biotium.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Propargyl-PEG1-NH2

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of Propargyl-PEG1-NH2 in Modern ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics (PK), and efficacy.[3][4]

This compound is a heterobifunctional linker that plays a pivotal role in the synthesis of next-generation ADCs. It features two key reactive moieties:

-

An amine (-NH2) group , which allows for stable amide bond formation with a carboxyl group on a cytotoxic payload.

-

A propargyl group (an alkyne) , which enables highly efficient and bioorthogonal "click chemistry" for conjugation to an azide-modified antibody.[5][6]

The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer offers significant advantages. PEG is hydrophilic and flexible, and its inclusion in the linker design can:

-

Enhance Solubility and Reduce Aggregation: The PEG chain can mask the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing its propensity to aggregate, a common challenge in ADC development.[7][8][9]

-

Improve Pharmacokinetics (PK): By increasing the ADC's hydrodynamic volume and hydrophilicity, PEG linkers can reduce renal clearance, leading to a longer plasma half-life and greater exposure at the tumor site.[4][][11]

-

Provide Steric Shielding: The PEG moiety can create a protective "hydration shell" around the payload, enhancing systemic stability by reducing non-specific interactions with other blood components.[7]

The use of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust and specific method for linking the drug-linker complex to the antibody.[][13] This reaction is highly efficient, proceeds under mild, aqueous conditions, and forms a stable triazole linkage, ensuring the integrity of the ADC in circulation.[][14]

Experimental Workflow and Reaction Scheme

The overall strategy involves a three-stage process: modification of the antibody, activation and attachment of the drug to the this compound linker, and the final "click" conjugation of the two components.

Caption: High-level workflow for ADC synthesis using this compound and click chemistry.

Detailed Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody (mAb-N3)

This protocol describes the modification of antibody lysine residues to introduce azide functionalities.

-

Antibody Preparation: Dialyze the stock monoclonal antibody solution against phosphate-buffered saline (PBS), pH 7.4, to remove any amine-containing buffer components. Adjust the final concentration to 5-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of an amine-reactive azide linker (e.g., Azido-PEG4-NHS Ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM.

-

Reaction Setup: In a reaction tube, add the azide-NHS ester solution to the antibody solution. A typical molar excess is 10-20 fold of the azide reagent over the antibody. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted azide reagent and buffer-exchange the modified antibody into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (e.g., 30 kDa).

-

Characterization: Confirm the introduction of azide groups using MALDI-TOF mass spectrometry (an increase in mass will be observed) or a fluorescent alkyne probe via a small-scale click reaction.

Protocol 2: Synthesis of Alkyne-Functionalized Drug Payload

This protocol details the conjugation of a carboxyl-containing cytotoxic drug to the this compound linker.

-

Reagent Preparation: Dissolve the carboxyl-containing cytotoxic drug in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Carboxyl Activation: Add a 1.2 molar equivalent of a carbodiimide (B86325) coupling agent (e.g., EDC) and a 1.2 molar equivalent of an activator (e.g., NHS) to the drug solution. Stir the mixture for 30-60 minutes at room temperature to form the active NHS ester of the drug.

-

Amide Coupling: In a separate vial, dissolve this compound (1.0 molar equivalent) in the same solvent. Add this solution to the activated drug mixture. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 molar equivalents) to facilitate the reaction.

-

Reaction and Monitoring: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS to confirm the formation of the desired alkyne-drug product.

-

Purification: Once the reaction is complete, purify the alkyne-functionalized drug payload using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 3: CuAAC-Mediated ADC Synthesis

This is the final conjugation step where the alkyne-drug is "clicked" onto the azide-antibody.[14]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for ADC synthesis.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Copper(II) Sulfate (B86663) (CuSO4) in water.

-

Prepare a 200 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

Prepare a fresh 100 mM stock solution of a reducing agent (e.g., Sodium Ascorbate) in water.

-

Prepare a 10-20 mM stock solution of the purified Alkyne-Drug Payload in DMSO.

-

-

Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio. Allow this to stand for 3-5 minutes to form the copper-ligand complex.

-

Reaction Setup:

-

In a larger reaction vessel, add the Azide-Modified Antibody (to a final concentration of 2-5 mg/mL).

-

Add the Alkyne-Drug Payload solution to the antibody. A 4-8 molar excess of the payload relative to the antibody is typical.

-

Add the pre-formed copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (typically 10-20 equivalents relative to the antibody).

-

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or 37°C, protected from light.

-

Purification: Upon completion, purify the ADC from excess reagents and unconjugated payload using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The final ADC should be stored in a formulation buffer (e.g., histidine, pH 6.0).

Protocol 4: ADC Purification and Characterization

Accurate characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[2][15]

-

Purification by Size Exclusion Chromatography (SEC):

-

Column: Use a high-resolution SEC column suitable for proteins (e.g., TSKgel G3000SWxl).

-

Mobile Phase: PBS, pH 7.4.

-

Detection: UV at 280 nm.

-

Purpose: To separate the high molecular weight ADC from unreacted drug-linker and other small molecules, and to quantify the level of aggregation.

-

-

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

-